molecular formula C6H3Cl3O5S2 B13072402 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride

Cat. No.: B13072402
M. Wt: 325.6 g/mol
InChI Key: MBJBMJXGDNPADH-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C6H3Cl3O5S2. It is a derivative of benzene, characterized by the presence of chloro, hydroxy, and disulfonyl dichloride functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 4-chloro-6-hydroxybenzene. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Hydrolysis is typically carried out using water or dilute acids

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and other functionalized compounds .

Scientific Research Applications

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and chloro groups into other molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The chloro and disulfonyl dichloride groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-hydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the dichloride groups.

    4-Chloro-6-hydroxybenzene-1,3-disulfonamide: Contains sulfonamide groups instead of dichloride.

    4-Chloro-6-hydroxybenzene-1,3-disulfonyl fluoride: Fluoride groups replace the dichloride groups

Uniqueness

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is unique due to its combination of chloro, hydroxy, and disulfonyl dichloride groups, which confer distinct reactivity and functional properties. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C6H3Cl3O5S2

Molecular Weight

325.6 g/mol

IUPAC Name

4-chloro-6-hydroxybenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H3Cl3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H

InChI Key

MBJBMJXGDNPADH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)O

Origin of Product

United States

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